molecular formula C9H7FOS B2632773 4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one CAS No. 1672661-79-8

4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one

Cat. No. B2632773
CAS RN: 1672661-79-8
M. Wt: 182.21
InChI Key: PWDOMZGBJVKAAL-UHFFFAOYSA-N
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Description

4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H7FOS and a molecular weight of 182.22 . It is a solid substance stored under nitrogen at a temperature of -20°C .


Molecular Structure Analysis

The InChI code for 4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one is 1S/C9H7FOS/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one is a solid substance . It is stored under nitrogen at a temperature of -20°C .

Scientific Research Applications

Synthetic Chemistry Applications

The compound and its derivatives have been extensively used in synthetic chemistry for the development of new molecules with potential biological activities. For instance, fluorinated compounds, including those containing the mercapto group, are known for their antibacterial properties. The synthesis of new fluorine-containing thiadiazolotriazinones demonstrated potential as antibacterial agents, highlighting the pharmacophore's role in enhancing biological activity (Holla, Bhat, & Shetty, 2003). Similarly, compounds synthesized from 4-fluoro phenyl groups have been explored for their antimicrobial properties, with certain derivatives showing promising activity against various microbial strains (Dinnimath, Shashank, Hipparagi, & Gowda, 2011).

Biochemical Detection

The compound's derivatives have found applications in biochemical detection methods. For example, a study used 4-Fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) as a probe for differential detection of biothiols, demonstrating the improved selectivity and spectral response of NBD-F toward thiols in various media, including micelles (Song, Ma, Sun, Zhang, Lan, & Qian, 2016). Another study developed a fluorogenic reagent for carboxylic acids, utilizing the properties of the 4,7-disubstituted benzofurazan structure, which enabled sensitive detection and analysis of carboxylic acids (Uchiyama, Santa, & Imai, 2001).

Pharmacological Research

Fluorinated indenone derivatives, including those with the mercapto group, have been investigated for their pharmacological profiles. A specific study synthesized a selective G protein-coupled receptor 119 agonist from 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, aiming to explore the pharmacological potential of GPR119 agonists, which could be beneficial for therapeutic applications (Sakairi, Kogami, Torii, Makino, Kataoka, Okamoto, Miyazawa, Inoue, Takahashi, Harada, & Watanabe, 2012).

Safety and Hazards

The safety information available indicates that 4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one may be harmful. The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-fluoro-7-sulfanyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FOS/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDOMZGBJVKAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)F)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one

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